molecular formula C9H13BrClNS B13498118 2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13498118
M. Wt: 282.63 g/mol
InChI Key: UKCYYFUBQMOVLS-UHFFFAOYSA-N
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Description

2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrNS·HCl It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-(methylsulfanyl)phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the phenyl ring.

    Reduction: The brominated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, which is the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: De-brominated phenylethylamine

    Substitution: Hydroxyl, cyano, or amino derivatives

Scientific Research Applications

2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylsulfanyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride: Lacks the bromine atom, which may result in different chemical and biological properties.

    2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Contains a ketone group instead of an amine, leading to different reactivity and applications.

Uniqueness

2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both bromine and methylsulfanyl groups on the phenyl ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride, with the CAS number 2680534-67-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

The chemical formula for this compound is C9H13BrClNSC_9H_{13}BrClNS, with a molecular weight of 282.63 g/mol. The structure features a bromine atom and a methylsulfanyl group, which are significant for its biological interactions.

PropertyValue
CAS Number2680534-67-0
Molecular FormulaC9H13BrClNS
Molecular Weight282.63 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures display notable antimicrobial properties. For instance, derivatives of thiazole and quinoxaline have shown selective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine in the phenyl ring enhances the antimicrobial efficacy of these compounds .

Case Study:
A study evaluating the antimicrobial properties of related compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 46.9 µg/mL against resistant strains . This suggests that this compound could potentially share similar antimicrobial properties.

Anticancer Activity

The anticancer potential of structurally related compounds has been documented extensively. For example, thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition . The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence anticancer activity.

Table: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µg/mL)Comments
Compound 9A-4311.61 ± 1.92High cytotoxicity
Compound 10Jurkat1.98 ± 1.22Effective against Bcl-2
Compound 13Multiple< DoxorubicinComparable to standard drugs

The mechanism by which these compounds exert their effects often involves interaction with cellular targets through hydrophobic contacts and hydrogen bonding. For instance, molecular dynamics simulations have shown that certain analogues interact primarily through hydrophobic interactions with proteins involved in cancer progression .

Properties

Molecular Formula

C9H13BrClNS

Molecular Weight

282.63 g/mol

IUPAC Name

2-(3-bromo-2-methylsulfanylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12BrNS.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H

InChI Key

UKCYYFUBQMOVLS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1Br)CCN.Cl

Origin of Product

United States

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